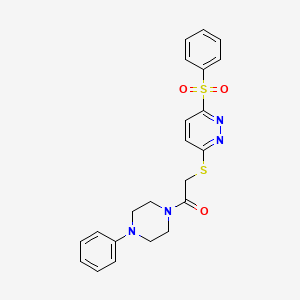

1-(4-Phenylpiperazin-1-yl)-2-((6-(phenylsulfonyl)pyridazin-3-yl)thio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenylpiperazin-1-yl)-2-((6-(phenylsulfonyl)pyridazin-3-yl)thio)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as PZ-2891 and belongs to the class of piperazine derivatives.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Phenylpiperazine derivatives have been explored for their roles as inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism. This exploration is part of broader research into modifying drug interactions and metabolism through specific enzyme inhibition (Khojasteh et al., 2011).

Antioxidant Activity

The role of various compounds in mediating antioxidant activity, including the interaction with redox mediators, has been a subject of investigation. This research is relevant to understanding how derivatives of phenylpiperazine might participate in redox reactions and potentially contribute to antioxidant properties (Husain & Husain, 2007).

Medicinal Chemistry and Drug Development

Phenylpiperazine derivatives, as part of broader chemical classes, have been identified for their therapeutic potential across a range of conditions. This includes their roles in central nervous system disorders, highlighting the versatility of the scaffold and suggesting avenues for further research into related compounds for therapeutic uses (Maia, Tesch, & Fraga, 2012).

Overview of Synthetic Protocols

The synthetic pathways and protocols for creating pyridazine and pyridazone analogues, which share some structural similarities with the compound of interest, have been reviewed. These syntheses offer insight into the chemical manipulations possible within this class of compounds and may inform future research and development strategies (Jakhmola et al., 2016).

properties

IUPAC Name |

2-[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S2/c27-22(26-15-13-25(14-16-26)18-7-3-1-4-8-18)17-30-20-11-12-21(24-23-20)31(28,29)19-9-5-2-6-10-19/h1-12H,13-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJYCPFGCCAGKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2579643.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2579647.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2579649.png)

![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2579650.png)

![3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2579654.png)

![2-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2579658.png)

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2579662.png)